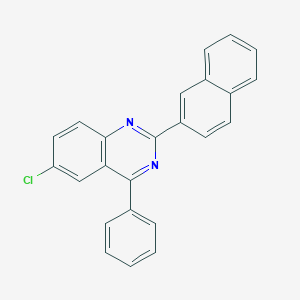

Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl-

Description

Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl-, is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 2-naphthalenyl group at position 2. The 2-naphthalenyl group introduces steric bulk and extended aromaticity, which may influence reactivity, solubility, and binding affinity compared to simpler aryl substituents.

Properties

CAS No. |

773857-22-0 |

|---|---|

Molecular Formula |

C24H15ClN2 |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

6-chloro-2-naphthalen-2-yl-4-phenylquinazoline |

InChI |

InChI=1S/C24H15ClN2/c25-20-12-13-22-21(15-20)23(17-7-2-1-3-8-17)27-24(26-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |

InChI Key |

GHALDVZKMRLOOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving chlorination, naphthylation, and phenylation steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific context of its use, such as cancer treatment or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- with structurally related quinazoline and quinoline derivatives:

Pharmacological and Physicochemical Properties

- The 2-naphthalenyl group’s extended conjugation may stabilize charge-transfer complexes, unlike smaller aryl groups in analogs .

- Solubility and Bioavailability : The naphthalenyl group’s hydrophobicity likely reduces aqueous solubility compared to fluorophenyl or methyl-substituted derivatives (e.g., ). This could limit bioavailability but enhance membrane permeability .

- Biological Activity : While the target compound’s activity is unspecified, similar 6-chloro-4-phenylquinazolines exhibit kinase inhibition or antimicrobial properties. The naphthalenyl group might target hydrophobic binding pockets in enzymes .

Industrial and Research Relevance

- Pharmaceuticals : The naphthalenyl group’s bulk may improve selectivity in drug design, as seen in kinase inhibitors like erlotinib (a quinazoline derivative) .

- Material Science : Enhanced aromaticity could make this compound useful in organic semiconductors or fluorescent probes, leveraging its π-stacking capability .

Biological Activity

Quinazolines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, particularly in the field of medicinal chemistry. The compound Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- is notable for its potential as an anticancer agent and its ability to inhibit various biological pathways. This article delves into its biological activity, synthesizing findings from various studies, including case studies and data tables.

Overview of Quinazoline Derivatives

Quinazolines exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. The structural diversity within this class allows for modifications that can enhance their biological efficacy. The specific compound in focus has been studied for its interaction with key cellular targets involved in cancer progression.

Key Biological Activities

-

Anticancer Activity:

- Quinazoline derivatives have been extensively researched for their ability to inhibit cancer cell proliferation. For instance, compounds similar to Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- have shown promising results against various cancer cell lines by targeting tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

- A study reported that certain quinazoline derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against cancer cell lines like A431 and HCC827 .

-

Kinase Inhibition:

- The compound acts as an inhibitor of several kinases implicated in cancer signaling pathways. It has been shown to selectively inhibit EGFR and other receptor tyrosine kinases, which are crucial for tumor growth and metastasis .

- The presence of electron-withdrawing groups like chloro at the C-6 position enhances the binding affinity to these kinases .

- Biofilm Inhibition:

Structure-Activity Relationship (SAR)

The biological activity of quinazoline compounds is heavily influenced by their structural features:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 | Electron-withdrawing groups enhance activity |

| C-4 | Aromatic substitutions improve binding affinity |

| Basic side chains | Essential for interaction with kinase active sites |

Studies indicate that modifications at positions C-6 and C-7 significantly affect the potency of these compounds against various cancer cell lines .

Case Study 1: Antitumor Activity

In a comparative study of quinazoline derivatives, a series of compounds were synthesized and tested against pancreatic and prostate cancer cell lines. One derivative exhibited enhanced antitumor activity compared to gefitinib, a well-known anticancer drug. The presence of a basic side chain was crucial for its cytotoxicity .

Case Study 2: Inhibition of Biofilm Formation

Another study focused on the biofilm inhibition properties of quinazoline derivatives against MRSA. Compounds were screened for their ability to disrupt biofilm formation, revealing several candidates with low toxicity profiles suitable for further development as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.